3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

Übersicht

Beschreibung

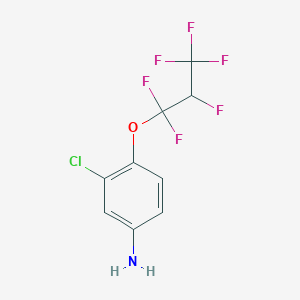

3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is a fluorinated aromatic amine characterized by a chlorine substituent at the 3-position and a hexafluoropropoxy group at the 4-position of the aniline ring. Its molecular formula is C₉H₅ClF₆NO, with a molecular weight of 301.59 g/mol (calculated).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline typically involves the reaction of 3-chloroaniline with hexafluoropropanol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biology: In studies involving enzyme inhibition and protein binding.

Medicine: As a potential lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (Target) | C₉H₅ClF₆NO | 301.59 | Cl (3), Hexafluoropropoxy (4) | Not reported | Not reported |

| 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (CAS 103015-84-5) | C₉H₅Cl₂F₆NO | 328.04 | Cl (2,5), Hexafluoropropoxy (4) | 280 | 1.594 |

| 3,5-Dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | C₉H₄Cl₂F₇NO | 340.00 | Cl (3,5), F (2), Hexafluoropropoxy (4) | Not reported | Not reported |

| 2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline | C₉H₇F₆NO | 259.15 | Hexafluoropropoxy (2) | Not reported | Not reported |

Key Observations :

- Halogenation Patterns : The target compound has a single chlorine at position 3, whereas analogs like 2,5-dichloro-4-hexafluoropropoxyaniline and 3,5-dichloro-2-fluoro derivatives exhibit increased halogenation, which enhances molecular weight and likely influences reactivity and toxicity .

- Density and Boiling Points : The dichloro analog (CAS 103015-84-5) has a high density (1.594 g/cm³) and boiling point (280°C), likely due to increased halogen content and molecular symmetry .

Commercial and Regulatory Status

- Regulatory Compliance : Analogs like 3,5-dichloro-2-fluoro-4-hexafluoropropoxyaniline require compliance with EU hazard classifications (GHS07, GHS09), whereas the target compound’s regulatory status remains unspecified .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline, and how do they address potential impurities?

- Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is preferred for purity assessment due to the compound’s fluorinated substituents, which complicate traditional spectroscopic analysis. For structural confirmation, nuclear magnetic resonance (NMR) with fluorine decoupling is critical to resolve overlapping signals caused by hexafluoropropoxy groups .

- Data Contradiction Analysis : Discrepancies in purity values between HPLC and NMR may arise from non-chromophoric impurities. Cross-validate using gas chromatography (GC) with electron capture detection (ECD) for halogen-specific quantification .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodology : Employ a stepwise approach:

Protection of the aniline group using tert-butoxycarbonyl (Boc) to prevent undesired side reactions during fluorination.

Fluoropropoxy introduction via nucleophilic substitution under anhydrous conditions (e.g., KF in dimethylformamide at 80°C).

Deprotection with trifluoroacetic acid (TFA) to regenerate the aniline group.

- Critical Parameters : Monitor reaction temperature (exothermic fluorination) and solvent purity to avoid hydrolysis of hexafluoropropoxy intermediates .

Q. What stability studies are essential for this compound under laboratory storage conditions?

- Methodology : Conduct accelerated degradation studies:

- Thermal stability : Thermogravimetric analysis (TGA) at 40–80°C to identify decomposition thresholds.

- Photostability : Expose to UV light (300–400 nm) and analyze degradation products via LC-MS.

- Key Finding : The hexafluoropropoxy group enhances hydrolytic stability but increases sensitivity to UV-induced cleavage of the C-O bond .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?

- Methodology : Use density functional theory (DFT) to model the electronic effects of the hexafluoropropoxy group on the aniline’s nucleophilicity. Validate experimentally via Buchwald-Hartwig amination trials with varying palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(dba)₂).

- Data Interpretation : Contradictions between computational predictions and experimental yields may arise from solvent polarity effects on transition states .

Q. What strategies resolve contradictions in bioactivity data across different cell lines?

- Methodology :

Dose-response normalization : Account for variations in cell membrane permeability using fluorogenic probes (e.g., Calcein-AM).

Metabolomic profiling : Compare intracellular metabolite levels (e.g., glutathione) to identify detoxification pathways that reduce efficacy in resistant cell lines .

- Framework : Apply the "conceptual framework" principle (Guiding Principle 2) to link bioactivity discrepancies to cellular redox states or efflux pump expression .

Q. How can environmental fate studies be designed to track this compound in aqueous systems?

- Methodology :

Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for trace concentration.

Detection : Ultra-high-resolution mass spectrometry (UHR-MS) to distinguish the compound from co-eluting perfluoroalkyl substances (PFAS).

- Advanced Challenge : Address false positives from structurally similar PFAS by developing a fragmentation library using collision-induced dissociation (CID) .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodology :

Molecular docking : Use AutoDock Vina with flexible side chains to accommodate the bulky hexafluoropropoxy group.

Binding free energy calculations : Apply molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to refine docking scores.

- Validation : Cross-correlate with surface plasmon resonance (SPR) data to resolve discrepancies between in silico and in vitro affinity measurements .

Q. Methodological Notes

- Experimental Design : For kinetic studies, factorial design (e.g., 2³ designs) is recommended to isolate the effects of temperature, solvent, and catalyst loading .

- Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs, LC-MS chromatograms) in open-access repositories to facilitate meta-analyses .

Eigenschaften

IUPAC Name |

3-chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF6NO/c10-5-3-4(17)1-2-6(5)18-9(15,16)7(11)8(12,13)14/h1-3,7H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZSCSQYYUTATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696681 | |

| Record name | 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100832-66-3 | |

| Record name | 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.